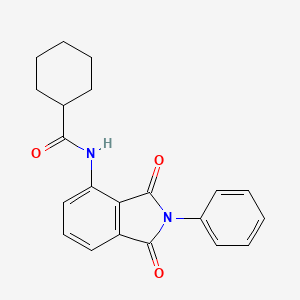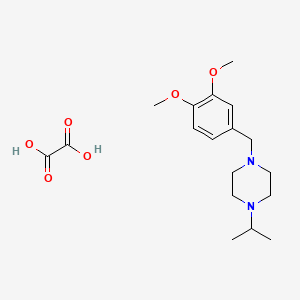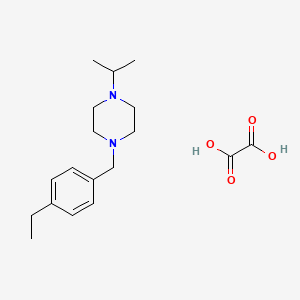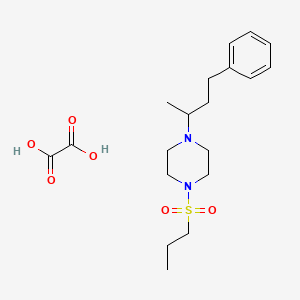
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Overview
Description
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as Compound 1, is a novel small molecule that has gained interest in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively to determine its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide 1 is not fully understood, but it is believed to act through multiple pathways. In cancer research, this compound 1 has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and chromatin remodeling. HDAC inhibition leads to the acetylation of histones, which in turn alters the expression of genes involved in cell proliferation, differentiation, and apoptosis. This compound 1 has also been found to inhibit the activity of proteasomes, which are responsible for the degradation of misfolded and damaged proteins. In antiviral research, this compound 1 has been found to inhibit the activity of viral proteases, which are essential for viral replication. In anti-inflammatory research, this compound 1 has been shown to inhibit the activation of NF-κB signaling pathway, which is involved in the regulation of immune response and inflammation.
Biochemical and Physiological Effects:
This compound 1 has been shown to have various biochemical and physiological effects. In cancer research, this compound 1 has been found to induce cell cycle arrest, inhibit angiogenesis, and reduce tumor growth. In antiviral research, this compound 1 has been found to inhibit the replication of viral RNA and reduce the production of viral particles. In anti-inflammatory research, this compound 1 has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. This compound 1 has also been found to have low toxicity and good pharmacokinetic properties, which makes it a promising candidate for drug development.
Advantages and Limitations for Lab Experiments
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide 1 has several advantages for laboratory experiments. It is a small molecule that can be easily synthesized and purified. It has low toxicity and good pharmacokinetic properties, which makes it suitable for in vivo studies. It has been shown to have multiple therapeutic applications, which makes it a versatile compound for drug development. However, there are also limitations to using this compound 1 in laboratory experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. It also requires further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the study of N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide 1. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to study its safety and efficacy in humans. This compound 1 can also be used as a lead compound for the development of more potent and selective analogs. Additionally, it can be used in combination with other drugs to enhance its therapeutic effects. Overall, the study of this compound 1 has the potential to lead to the development of novel therapies for cancer, viral infections, and inflammatory diseases.
Scientific Research Applications
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide 1 has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and anti-inflammatory properties. In cancer research, this compound 1 has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth in vivo. In antiviral research, this compound 1 has been found to inhibit the replication of hepatitis C virus and dengue virus. In anti-inflammatory research, this compound 1 has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway.
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-12-4-3-5-17(13(12)2)21-19(24)14-10-18(23)22(11-14)16-8-6-15(20)7-9-16/h3-9,14H,10-11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTNRCLJVMTYFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-fluorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine oxalate](/img/structure/B3947802.png)




![ethyl 4-[4-(2-fluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B3947840.png)
![2-ethoxyethyl 2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B3947844.png)
![N~1~-(4-bromophenyl)-N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~3~-methyl-beta-alaninamide hydrochloride](/img/structure/B3947849.png)

![1-[(4-nitrophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine oxalate](/img/structure/B3947862.png)


![3-(4-chlorophenyl)-11-[4-(dimethylamino)phenyl]-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3947887.png)